N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15-18-19-16(22-15)17-14(20)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGXDRDNIMZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, 4-ethoxybenzoic acid can be reacted with thiosemicarbazide to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring.
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Acylation Reaction: : The oxadiazole derivative is then acylated with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and oxadiazole moieties are susceptible to oxidation under specific conditions:
Mechanistic Notes :
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Thiophene oxidation typically targets the sulfur atom, forming sulfoxides or sulfones depending on reagent strength ().
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Oxadiazole rings are generally stable but degrade under strong oxidative agents like permanganate ( ).
Substitution Reactions
The ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) and acetamide functionality enable nucleophilic substitutions:
Example Reaction :
Hydrolysis Reactions
The acetamide and oxadiazole groups hydrolyze under acidic or basic conditions:
Mechanistic Pathway :
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Acidic hydrolysis of acetamide:
Cycloaddition and Cross-Coupling
The thiophene ring participates in transition-metal-catalyzed reactions:
Key Insight :
Thiophene’s electron-rich nature facilitates Pd-mediated couplings, enabling structural diversification ().
Comparative Reactivity Table
A comparison with structurally similar compounds highlights functional group influences:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and thiophene moieties. The compound N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide has been investigated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These findings suggest that the compound exhibits promising activity against hepatocarcinoma and breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy.
Antimicrobial Properties
Another area of application for this compound is its antimicrobial activity. Studies have shown that derivatives of oxadiazole can enhance the efficacy of conventional antibiotics.
Table 2: Antimicrobial Efficacy
| Pathogen | Synergistic Effect with Antibiotic | Reference |
|---|---|---|
| Staphylococcus aureus | Ciprofloxacin | |
| Candida albicans | Ketoconazole |
The compound has demonstrated synergistic relationships with commonly used antibiotics, suggesting its potential role in combating antibiotic-resistant infections.
Photophysical Properties
The incorporation of oxadiazole and thiophene units into polymer matrices has been explored for their photophysical properties, making them suitable for applications in organic electronics.
Table 3: Photophysical Properties
These properties indicate that the compound could be useful in the development of organic light-emitting diodes (OLEDs) and solar cells due to its favorable light absorption and emission characteristics.
Case Study: Anticancer Research
A recent study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The study utilized various assays to determine the IC50 values and mechanisms of action, revealing that the compound induced apoptosis through the activation of the p53 pathway.
Case Study: Antimicrobial Synergy
Another research project focused on the antimicrobial properties of this compound in combination with traditional antibiotics against multi-drug resistant strains of bacteria. The results showed enhanced efficacy when used in conjunction with ciprofloxacin, leading to a significant reduction in bacterial load in vitro.
Mechanism of Action
The mechanism of action of N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π stacking interactions, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibits unique properties due to the presence of the ethoxy group on the phenyl ring. This modification can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
Biological Activity
N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.35 g/mol. The compound features a 1,3,4-oxadiazole ring, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HeLa | 0.49 |
| 2 | MDA-MB-231 | 0.20 |
| 3 | LNCaP | 0.25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds against cancer cells .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer proliferation. Studies suggest that oxadiazole derivatives can interfere with tyrosine kinase receptors and other molecular targets involved in tumor growth .
Additionally, the presence of thiophene in this compound may enhance its lipophilicity and cellular permeability, potentially increasing its efficacy as an anticancer agent .
Study 1: Cytotoxicity Evaluation
In a study evaluating various oxadiazole derivatives against the National Cancer Institute's panel of human cancer cell lines, it was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells (WI38). This selectivity is crucial for reducing potential side effects in therapeutic applications .
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications in the oxadiazole structure significantly influenced biological activity. For example, substituents on the phenyl ring were found to affect both potency and selectivity towards different cancer types. This insight provides a foundation for future drug design efforts aimed at optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
